molecular formula C12H10ClNO B1583174 4-(2-Chlorophenoxy)aniline CAS No. 56705-85-2

4-(2-Chlorophenoxy)aniline

Cat. No. B1583174
CAS RN: 56705-85-2
M. Wt: 219.66 g/mol
InChI Key: GKVDUWJVFNUYAR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO . It is also known as 4-(2-chlorophenoxy)aniline hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenoxy)aniline consists of a benzene ring (aniline) attached to a chlorophenoxy group . The InChI code for this compound is 1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10 .


Physical And Chemical Properties Analysis

4-(2-Chlorophenoxy)aniline is a solid at room temperature . It has a molecular weight of 219.67 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Nephrotoxicity Studies

Research on aniline and its derivatives, including 4-(2-Chlorophenoxy)aniline, has been conducted to evaluate their nephrotoxic potential. A study by Rankin et al. (1986) focused on the in vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in rats. This research highlighted the enhanced nephrotoxic potential due to chlorine substitution on the phenyl ring of aniline, which is relevant to understanding the toxicity of compounds like 4-(2-Chlorophenoxy)aniline (Rankin et al., 1986).

Polymer Synthesis and Applications

4-(2-Chlorophenoxy)aniline and similar compounds have been used in the synthesis of novel polymers. For example, Shahhosseini et al. (2016) discussed the electrochemical synthesis of a novel polymer based on a derivative of aniline, showcasing its use in fabricating dye-sensitized solar cells. The study demonstrated the potential of such polymers in improving energy conversion efficiency in solar cells (Shahhosseini et al., 2016).

Vibrational and Electronic Properties

The vibrational, geometrical, and electronic properties of N-phenoxyethylanilines, which include derivatives similar to 4-(2-Chlorophenoxy)aniline, have been studied by Finazzi et al. (2003). This research provided insights into the behavior of these compounds at different temperatures, contributing to a deeper understanding of their physical properties (Finazzi et al., 2003).

Safety And Hazards

The compound is classified as a warning under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDUWJVFNUYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205269
Record name Benzenamine, 4-(2-chlorophenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)aniline

CAS RN

56705-85-2
Record name 4-(2-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 4-(2-chlorophenoxy)-
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Record name Benzenamine, 4-(2-chlorophenoxy)-
Source EPA DSSTox
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Record name 4-(2-chlorophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Yu, K Zheng, G Ren, D Wang, S Ma… - … science & technology, 2011 - ACS Publications
Several studies have indicated that mixed brominated/chlorinated organic compounds could be formed during the thermal process such as the incineration of municipal solid waste and …
Number of citations: 20 pubs.acs.org
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 197 pubs.acs.org
JW Huang, Z Zhang, B Wu, JF Cellitti… - Journal of medicinal …, 2008 - ACS Publications
We report on a general structure- and NMR-based approach to derive druglike small molecule inhibitors of protein−protein interactions in a rapid and efficient manner. We demonstrate …
Number of citations: 71 pubs.acs.org
GA Heinzl - 2016 - search.proquest.com
The discovery and development of new antimicrobials has become a top priority as resistance to known therapeutics continues to grow. While most antimicrobials target essential …
Number of citations: 2 search.proquest.com
A Barbarossa, A Catalano, J Ceramella, A Carocci… - Applied Sciences, 2021 - mdpi.com
Thalidomide is an old well-known drug that is still of clinical interest, despite its teratogenic activities, due to its antiangiogenic and immunomodulatory properties. Therefore, efforts to …
Number of citations: 5 www.mdpi.com
HP Yên, NM Toàn, BTB Huê, VĐ Duy… - Tạp chí Khoa học …, 2014 - ctujsvn.ctu.edu.vn
This paper introduces the synthesis of three diaryl ether derivatives 2? chloro-(4-nitrophenoxy) benzene (3a); 2-(4-nitrophenoxy) naphthalene (3b) and 3-methoxy-4-(4-nitrophenoxy) …
Number of citations: 3 ctujsvn.ctu.edu.vn

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